molecular formula C16H18ClN3O3S B11382074 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11382074
M. Wt: 367.9 g/mol
InChI Key: HJRHBBDNNDHQGL-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, a propan-2-ylsulfanyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl derivative reacts with the pyrimidine ring.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

    5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.

Uniqueness

The uniqueness of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O3S/c1-9(2)24-16-18-8-11(17)14(20-16)15(21)19-12-7-10(22-3)5-6-13(12)23-4/h5-9H,1-4H3,(H,19,21)

InChI Key

HJRHBBDNNDHQGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl

Origin of Product

United States

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